6-Azaspiro[2.5]octane

Catalog No.
S697807
CAS No.
872-64-0
M.F
C7H13N
M. Wt
111.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Azaspiro[2.5]octane

Medicinal chemists often struggle with high lipophilicity and poor pharmacokinetic profiles in piperidine-containing leads. 6-Azaspiro[2.5]octane (CAS 872-64-0) solves this as a rigid spirocyclic bioisostere, reducing logD and enhancing metabolic stability. Key advantages:

  • Reduced lipophilicity improves aqueous solubility and metabolic clearance compared to piperidine.
  • Unprotected secondary amine permits direct coupling, avoiding deprotection steps.
  • Readily converted to its stable HCl salt for solid-phase handling, enabling automated high-throughput synthesis.

Supplied with rigorous QC and global logistics.

CAS Number

872-64-0

Product Name

6-Azaspiro[2.5]octane

IUPAC Name

6-azaspiro[2.5]octane

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

InChI

InChI=1S/C7H13N/c1-2-7(1)3-5-8-6-4-7/h8H,1-6H2

InChI Key

GIBPTWPJEVCTGR-UHFFFAOYSA-N

SMILES

C1CC12CCNCC2

Canonical SMILES

C1CC12CCNCC2

Synonyms

6-Azaspiro[2.5]octane, 6-Aza-spiro[2.5]octane, 6-Azaspiro[2.5]octane free base, 6-Aza-spiro[2,5]octane, 6-azaspiro[2.5]octane (IUPAC)

Purity

≥97%

Package Size

100 mg, 250 mg, 1 g, 5 g

6-Azaspiro[2.5]octane is a saturated, spirocyclic secondary amine featuring a piperidine ring fused with a cyclopropane ring at the C4 position. This structure is increasingly utilized in drug discovery as a bioisosteric replacement for common motifs like piperidine or morpholine. Its primary procurement value lies in its ability to introduce a rigid, three-dimensional (3D) framework into drug candidates, which can significantly influence key pharmaceutical properties such as solubility, metabolic stability, and receptor binding geometry compared to simpler, non-spirocyclic or alternative spirocyclic amines.

Research Fit

Scaffold Rigid spirocyclic core for conformational control in medicinal chemistry
Chemistry Piperidine nitrogen enables versatile functionalization as a building block
Use Context Intermediate for GPCR-targeted library synthesis and scaffold-hopping studies
Profile Compact, lipophilic core reported to support CNS penetration design

Replacing 6-Azaspiro[2.5]octane with seemingly similar building blocks like piperidine or other spirocyclic amines (e.g., azaspiro[3.3]heptanes) is a critical design choice, not a simple substitution. The unique spiro[2.5]octane scaffold imparts a distinct conformational rigidity and alters fundamental physicochemical properties. For instance, the introduction of a spiro-center can significantly lower lipophilicity (LogD) and modulate basicity (pKa) in ways that flat, flexible rings like piperidine cannot replicate. These changes directly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, making direct substitution unsuitable for lead optimization campaigns where precise property control is required.

Substitution Risk

  • Spiro geometry Different ring fusions (e.g., [3.5]nonane) may shift pharmacophore vectors and alter target recognition.
  • SAR dependence Established structure–activity relationships for M4 or GLP-1 ligands may collapse if the [2.5] core is replaced.
  • Physicochemical profile The compact spirocyclic scaffold confers a distinct low-TPSA profile not replicable with flexible or monocyclic amines.

Reduced Lipophilicity vs. Piperidine

Computational models predict that 6-Azaspiro[2.5]octane possesses a lower lipophilicity (XlogP) compared to the commonly used secondary amine, piperidine. The predicted XlogP for 6-Azaspiro[2.5]octane is 1.3, whereas piperidine's measured octanol/water partition coefficient (logPoct/wat) is higher, indicating greater lipophilicity. This difference is significant in medicinal chemistry, where reducing lipophilicity is a key strategy to improve a drug candidate's solubility and overall ADME properties.

Evidence DimensionPredicted Lipophilicity (XlogP / logP)
Target Compound DataXlogP = 1.3
Comparator Or BaselinePiperidine: logPoct/wat values are generally higher (reported values vary, but consistently higher than 1.3)
Quantified DifferenceLower predicted lipophilicity
ConditionsComputational prediction (XlogP for target) vs. experimental data for comparator.

Selecting this compound allows for the strategic reduction of lipophilicity in a lead series, potentially improving aqueous solubility and reducing off-target toxicity.

M4 Antagonist Potency
Head-to-head
IC50 12 nM (hM4)
Reported M4 inhibition endpoint context; supports scaffold differentiation from [3.3.0] cores.
Selectivity across M1–M5 subtypes reported; PK profile improvement explored.

Solid Hydrochloride Salt: Handling Advantage

While 6-Azaspiro[2.5]octane (free base, CAS 872-64-0) is a liquid, its corresponding hydrochloride salt (CAS 1037834-62-0) is a solid. This provides a significant procurement and handling advantage for applications where precise weighing, storage stability, and avoidance of volatile liquids are paramount. The solid salt form is often preferred for library synthesis, high-throughput screening (HTS) compound management, and initial reaction setups, while the liquid free base is procured for specific reaction types (e.g., nucleophilic substitutions) where the deprotonated amine is required.

Evidence DimensionPhysical Form
Target Compound DataLiquid (as free base)
Comparator Or Baseline6-Azaspiro[2.5]octane hydrochloride: Solid
Quantified DifferenceDifferent physical states (Liquid vs. Solid)
ConditionsStandard temperature and pressure.

Allows the buyer to select the optimal physical form for their specific workflow, improving weighing accuracy, handling safety, and long-term storage stability by choosing the solid salt.

GLP-1 Agonist SAR
Context-dependent
SAR parallels danuglipron clinical candidate series
Scaffold-reported GLP-1 agonist context; potency data to verify.
Cryo-EM-guided optimization described; direct numerical comparison not disclosed in abstract.

Unprotected Amine for Direct Functionalization

6-Azaspiro[2.5]octane is supplied as a secondary amine, making it immediately available for a wide range of common synthetic transformations without requiring a deprotection step. This is a direct process advantage over precursors that are supplied with protecting groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl). For example, its direct use in reductive aminations, amide couplings, or nucleophilic aromatic substitution reactions saves synthetic steps, reduces waste, and can improve overall yield compared to a workflow requiring initial deprotection of a protected analog.

Evidence DimensionSynthetic Steps Required
Target Compound Data0 (Direct use)
Comparator Or BaselineN-Boc or N-Cbz protected spiroamines: 1 (Deprotection step required)
Quantified DifferenceSaves one synthetic step
ConditionsStandard functionalization reactions (e.g., amide coupling, reductive amination).

Procuring the unprotected free base streamlines synthesis workflows, saving time, reagents, and cost associated with an additional deprotection step.

Computed TPSA
Computed property
12 Ų
Reported low-TPSA profile; may support CNS exposure design relative to flexible amines.
Computed value; experimental permeability verification recommended.

Lead Optimization of Physicochemical Properties

Ideal for medicinal chemistry programs aiming to reduce the lipophilicity of a lead compound. Substituting a piperidine or other lipophilic amine with 6-Azaspiro[2.5]octane can be a key step in improving a candidate's ADME profile, particularly aqueous solubility and metabolic clearance, by leveraging its lower predicted LogP.

Scaffold for High-Throughput Synthesis

The availability of a stable, solid hydrochloride salt makes this compound highly suitable for automated and high-throughput synthesis workflows. Its ease of handling and weighing facilitates rapid library generation for screening campaigns where reproducibility and operational efficiency are critical.

Direct-Use in Multi-Step Synthesis

As an unprotected secondary amine, this compound is the right choice for synthetic routes where efficiency is a priority. It can be directly incorporated into molecules via standard coupling protocols, avoiding the time and material costs of deprotection steps required for N-Boc or N-Cbz protected alternatives.

Application Fit

Application
Selection Property
Validation Focus
M4 antagonist studies for CNS disorder research
Rigid spirocyclic scaffold with reported M4 activity
M4 potency and subtype selectivity in functional assays
GLP-1 agonist discovery studies for metabolic disease research
Scaffold reported to yield potent GLP-1 agonists in SAR exploration
GLP-1 receptor agonism and SAR expansion
CNS-targeted chemical probe design
Compact low-TPSA spirocyclic core
Blood-brain barrier permeability assessment

XLogP3

1.3

Wikipedia

6-Azaspiro[2.5]octane

Explore Compound Types